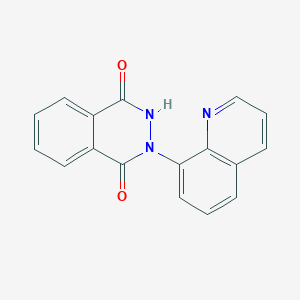

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical processes, including the reaction of quinoxaline diones with hydrazine to achieve ring fission or conversion into hydrazinoquinoxalines (Cheeseman & Rafiq, 1971). Microwave-assisted synthesis has also been reported for the efficient and rapid production of quinolin-8-yloxy derivatives, demonstrating the versatility and adaptability of these synthetic routes (Singh & Manna, 2022).

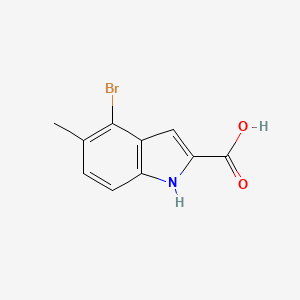

Molecular Structure Analysis

The molecular structure of compounds related to "2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione" features a complex system of rings, including quinoline and phthalazine moieties. Structural elucidation often relies on spectral and elemental analysis methods to confirm the target compounds' identity and to explore their molecular frameworks (Ismaïli et al., 1999).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional group transformations. For example, quinoxaline diones undergo ring fission with hydrazine, leading to diverse products depending on the specific conditions applied (Cheeseman & Rafiq, 1971). The versatility in chemical reactions underscores the potential for creating a wide array of derivatives with varied biological activities.

Scientific Research Applications

Antimicrobial and Anti-HIV Activities

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione derivatives have shown promise in antimicrobial and anti-HIV activities. A study by Sulthana et al. (2021) synthesized novel derivatives of this compound, demonstrating potent antibacterial activity against E. coli and S. aureus. Additionally, these compounds exhibited antitubercular and anti-HIV activities, indicating potential as new scaffolds for antimicrobial agents (Sulthana et al., 2021).

Antineoplastic Activity

Research by Hall et al. (1992) highlighted the antineoplastic activity of 2,3-dihydrophthalazine-1,4-dione derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines and inhibited DNA and RNA synthesis in leukemia cells. This suggests their potential use in cancer therapy (Hall et al., 1992).

Anti-Inflammatory Properties

2,3-Dihydrophthalazine-1,4-diones have also shown significant anti-inflammatory properties. A study by Butner et al. (1996) found these compounds to be effective in reducing inflammation and pain in mice. Their effects are partly due to their ability to suppress the release of cytokines like TNF alpha and IL-1 (Butner et al., 1996).

Antioxidant Properties

Tomassoli et al. (2016) investigated the antioxidant properties of pyrazolo[4,3-c]quinolin-3,4-diones, a related class of compounds. Their study synthesized new derivatives, which showed good yields and promising antioxidant activities (Tomassoli et al., 2016).

Anticonvulsant Potential

El-Helby et al. (2017) designed and synthesized novel derivatives of 2,3-dihydrophthalazine-1,4-dione with expected anticonvulsant activity. These compounds showed significant effectiveness in anticonvulsant tests, suggesting their potential as a basis for developing new anticonvulsant agents (El-Helby et al., 2017).

Future Directions

Quinoline and its derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . Therefore, developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

properties

IUPAC Name |

3-quinolin-8-yl-2H-phthalazine-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(19-16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXBMYBGVJKMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)

![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)